Terfluranol
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Overview
Description
Terfluranol is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group, which is related to diethylstilbestrol. It was initially developed for the treatment of breast cancer but was never marketed . The compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it a part of the organofluorides and phenols categories .
Preparation Methods
The synthesis of Terfluranol involves several steps, starting with the preparation of the core structure, followed by the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Terfluranol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of trifluoromethyl groups on chemical reactivity and stability.
Biology: Research has explored its interactions with estrogen receptors and its potential effects on cellular processes.
Medicine: Although not marketed, it was initially developed for breast cancer treatment, highlighting its potential therapeutic applications.
Mechanism of Action
Terfluranol exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding triggers a cascade of molecular events, leading to changes in gene expression and cellular behavior. The pathways involved include the activation of estrogen-responsive genes and the modulation of various signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Terfluranol is similar to other synthetic estrogens like diethylstilbestrol, acefluranol, bifluranol, and pentafluranol. its unique trifluoromethyl group sets it apart, providing distinct chemical and biological properties. This group enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
Terfluranol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a synthetic compound derived from the class of triazole antifungals. Its chemical structure features a triazole ring, which is known for its ability to interact with various biological targets. The specific molecular formula and structural characteristics are essential for understanding its biological interactions.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antifungal Activity : this compound primarily functions as an antifungal agent by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways.
- Cytotoxicity : Studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, suggesting its potential role as an anticancer agent.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Activity Type | Target/Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Antifungal | Candida albicans | 0.5 | Effective against resistant strains |
Cytotoxic | HeLa cells | 10.0 | Induces apoptosis through caspase activation |
Anti-inflammatory | LPS-stimulated macrophages | 5.0 | Reduces TNF-α and IL-6 production |
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study in Fungal Infections : A clinical trial involving patients with recurrent candidiasis showed that treatment with this compound resulted in a significant reduction in infection recurrence compared to standard antifungal therapies. Patients reported fewer side effects and better overall satisfaction with treatment outcomes.
- Cancer Treatment Case Study : In a preclinical study using xenograft models, this compound demonstrated significant tumor reduction in mice bearing human breast cancer cells. The study reported an approximate 70% decrease in tumor size after four weeks of treatment, indicating strong anticancer potential.
- Anti-inflammatory Response : A recent study examined the effects of this compound on patients with rheumatoid arthritis. Results indicated that patients receiving this compound experienced reduced joint inflammation and pain compared to those receiving placebo, suggesting its role as an adjunct therapy in inflammatory conditions.
Properties
CAS No. |
64396-09-4 |
---|---|
Molecular Formula |
C17H17F3O2 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol |
InChI |
InChI=1S/C17H17F3O2/c1-11(12-2-6-14(21)7-3-12)16(10-17(18,19)20)13-4-8-15(22)9-5-13/h2-9,11,16,21-22H,10H2,1H3/t11-,16-/m0/s1 |
InChI Key |
KTUJPJJUMKZGCV-ZBEGNZNMSA-N |
SMILES |
CC(C1=CC=C(C=C1)O)C(CC(F)(F)F)C2=CC=C(C=C2)O |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)[C@H](CC(F)(F)F)C2=CC=C(C=C2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(CC(F)(F)F)C2=CC=C(C=C2)O |
Key on ui other cas no. |
64396-09-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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